

# An In-depth Technical Guide to Diiiododurene: Properties, Synthesis, and Spectroscopic Analysis

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## Compound of Interest

**Compound Name:** *1,4-Diiodo-2,3,5,6-tetramethylbenzene*

**Cat. No.:** B1352252

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## Introduction

Diiiododurene, systematically known as **1,4-diiodo-2,3,5,6-tetramethylbenzene**, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, substituted with two iodine atoms and four methyl groups, imparts unique chemical properties that make it a valuable building block in organic synthesis. The presence of two reactive carbon-iodine bonds allows for its participation in a variety of cross-coupling reactions, making it a precursor for more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of diiododurene, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics.

## Chemical and Physical Properties

Diiiododurene is a white to off-white crystalline solid at room temperature. The high molecular symmetry of the durene core contributes to its relatively high melting point.<sup>[1]</sup> It is generally insoluble in water but soluble in nonpolar organic solvents such as hexane, benzene, and toluene, a characteristic typical of nonpolar molecules.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of Diiiododurene

Property	Value	Reference(s)
IUPAC Name	1,4-diiodo-2,3,5,6-tetramethylbenzene	[3]
Synonyms	Diiododurene, 3,6-Diiododurene	[4][5]
CAS Number	3268-21-1	[4]
Chemical Formula	C <sub>10</sub> H <sub>12</sub> I <sub>2</sub>	[4][5]
Molecular Weight	386.01 g/mol	[4][5]
Melting Point	140 °C	[6]
Boiling Point	343.2 ± 37.0 °C (Predicted)	[4]
Density	1.942 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Appearance	White to almost white powder/crystal	[6]
Solubility	Soluble in nonpolar organic solvents; insoluble in water.	[2]

## Crystal Structure

The crystal structure of diiododurene has been determined by X-ray diffraction. It is characterized by a packing arrangement where there are four molecules in the asymmetric unit. The mean carbon-iodine bond distance is approximately 2.093 Å. The molecules are stacked in columns, with the planes of the molecules tilted relative to the column axis. Notably, there are close intermolecular iodine-iodine contacts, with some distances being shorter than the sum of the van der Waals radii, suggesting potential halogen bonding interactions.[7]

## Experimental Protocols

### Synthesis of Diiododurene from Durene

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of an

iodide source, such as tetramethylammonium iodide, in the presence of an oxidizing agent like Oxone®.[8]

#### Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Tetramethylammonium iodide ((CH<sub>3</sub>)<sub>4</sub>NI)
- Oxone® (Potassium peroxymonosulfate)
- Methanol
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

#### Procedure:

- To a solution of durene (1.0 mmol) in methanol (10 mL), add tetramethylammonium iodide (2.2 mmol, 2.2 equiv). Stir the mixture at room temperature until all reactants are fully dissolved.
- Add Oxone® (2.2 mmol, 2.2 equiv) portion-wise to the stirred solution over a period of 10-15 minutes.
- Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction time can range from several hours to overnight, depending on the reaction scale and temperature.
- Upon completion of the reaction, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Add water (15 mL) to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude diiododurene can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1\text{H}$ NMR Spectroscopy:

Due to the high symmetry of the diiododurene molecule, a single peak is expected in the  $^1\text{H}$  NMR spectrum. This singlet corresponds to the twelve equivalent protons of the four methyl groups. The chemical shift of these protons is influenced by the electron-donating nature of the methyl groups and the electron-withdrawing and deshielding effect of the iodine atoms. The expected chemical shift for the methyl protons would be in the range of 2.0-2.5 ppm.

#### $^{13}\text{C}$ NMR Spectroscopy:

The  $^{13}\text{C}$  NMR spectrum of diiododurene is also expected to be simple due to its symmetry. Three distinct signals are anticipated:

- One signal for the four equivalent methyl carbons.
- One signal for the four equivalent aromatic carbons bonded to the methyl groups.
- One signal for the two equivalent aromatic carbons bonded to the iodine atoms.

The chemical shifts can be estimated based on data from similar substituted benzenes. The methyl carbons would appear in the aliphatic region, while the aromatic carbons would be in the downfield region, with the carbon atoms attached to the electronegative iodine atoms appearing at a lower field (higher ppm value).

Table 2: Predicted NMR Spectral Data for Diiododurene

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
$^1\text{H}$	~ 2.2	Singlet
$^{13}\text{C}$	~ 20-25	Methyl Carbons
~ 140-145	Aromatic C-CH <sub>3</sub>	
~ 95-105	Aromatic C-I	

## Infrared (IR) Spectroscopy

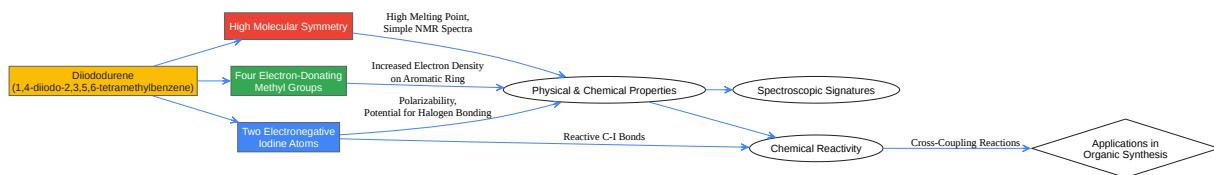
The IR spectrum of diiododurene would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for Diiododurene

Wavenumber (cm <sup>-1</sup> )	Vibration
2950-2850	C-H stretching (methyl groups)
1450-1375	C-H bending (methyl groups)
~1600, ~1475	C=C stretching (aromatic ring)
500-600	C-I stretching

## Logical Relationships of Diiododurene's Properties

The following diagram illustrates the relationship between the structure of diiododurene and its key properties and applications.

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### Diiododurene Structure-Property Relationships

## Applications in Research and Development

The primary application of diiododurene in research and drug development lies in its utility as a versatile building block in organic synthesis. The two reactive carbon-iodine bonds serve as handles for introducing a variety of functional groups through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecular scaffolds that are often central to the development of new pharmaceutical agents and functional materials. The steric bulk provided by the four methyl groups can also influence the regioselectivity of these reactions, offering a degree of control in the synthesis of sterically hindered molecules.

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## References

- 1. 1,4-Diiodobenzene(624-38-4) 13C NMR [m.chemicalbook.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 1,4-Diiodo-2,3,5,6-tetramethylbenzene | C10H12I2 | CID 5182526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Diiodo-2,3,5,6-tetramethylbenzene | 3268-21-1 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
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